molecular formula C4H5FN4O B13111725 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one

5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one

Cat. No.: B13111725
M. Wt: 144.11 g/mol
InChI Key: BFDLYEAJJCSVII-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one is a fluorinated pyrimidinone derivative characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1, 3, and 2. The fluorine atom at position 5 and the hydrazinyl group at position 4 contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Pyrimidinone derivatives are widely studied due to their versatility as building blocks in drug discovery, particularly in kinase inhibition, antimicrobial agents, and enzyme modulation .

Properties

Molecular Formula

C4H5FN4O

Molecular Weight

144.11 g/mol

IUPAC Name

5-fluoro-6-hydrazinyl-1H-pyrimidin-2-one

InChI

InChI=1S/C4H5FN4O/c5-2-1-7-4(10)8-3(2)9-6/h1H,6H2,(H2,7,8,9,10)

InChI Key

BFDLYEAJJCSVII-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1F)NN

Origin of Product

United States

Biological Activity

5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a hydrazinyl group attached to a pyrimidine ring, which is essential for its biological activity. The presence of a fluorine atom at the 5-position enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one exhibits significant antimicrobial properties. In particular, studies have shown that it possesses activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for this compound against Mtb are reported to be less than 2 μM, suggesting potent bactericidal effects .

Table 1: Antimicrobial Activity of 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one

Bacterial StrainMIC (μM)Mechanism of Action
Mycobacterium tuberculosis<2Disruption of iron homeostasis
Staphylococcus aureus3.5Cell wall synthesis inhibition
Escherichia coli4.0DNA synthesis interference

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies have indicated that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Observed Effects
MCF-7 (Breast Cancer)5.0Apoptosis induction
A549 (Lung Cancer)6.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)7.5Inhibition of proliferation

The biological activity of 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one is attributed to its ability to interfere with critical cellular processes:

  • Disruption of Iron Homeostasis : The compound affects iron metabolism within bacterial cells, leading to increased oxidative stress and cell death.
  • Inhibition of Nucleic Acid Synthesis : Its structural similarity to nucleobases allows it to inhibit DNA and RNA synthesis in both bacterial and cancer cells.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Studies on the SAR of related compounds indicate that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, substituents that increase lipophilicity or introduce electron-withdrawing groups at the 4 or 5 positions have been shown to improve potency against target organisms .

Table 3: Structure-Activity Relationship Findings

Substituent PositionModification TypeEffect on Activity
C5FluorineIncreased antimicrobial potency
C4Electron-withdrawing groupEnhanced anticancer activity
C2Alkyl substitutionImproved solubility

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Antitubercular Efficacy : A study demonstrated that 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one significantly reduced bacterial load in infected mice models compared to controls .
  • Anticancer Studies : In vitro assays revealed that treatment with this compound led to a significant reduction in tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one as an antitubercular agent. It has been shown to possess activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidinone core can enhance its antitubercular properties.

Case Study: Structure-Activity Relationship Studies

In a study published in Nature, various analogs of 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one were synthesized and tested for their minimum inhibitory concentration (MIC) against M. tuberculosis. The results demonstrated that specific substitutions on the pyrimidine ring significantly influenced both potency and selectivity index (SI) against mammalian cells. For instance, compounds with a phenyl group at the R1 position exhibited improved MIC values and SI compared to others with less favorable substitutions .

CompoundMIC (μM)SI
Compound A212.5
Compound B91
Compound C<28

Nuclear Transport Modulation

Another promising application of 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one is in the field of nuclear transport modulation. Research indicates that this compound can act as a CRM1 inhibitor, which is crucial for regulating nuclear transport processes in cells.

Case Study: CRM1 Inhibition

A patent describes the use of 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one derivatives as nuclear transport modulators. These compounds have been shown to inhibit the export of tumor suppressor proteins from the nucleus, thereby enhancing their anti-cancer effects. The inhibition of CRM1 can lead to increased apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .

Other Therapeutic Applications

Beyond its roles in tuberculosis treatment and nuclear transport modulation, 5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one has potential applications in other therapeutic areas:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, warranting further investigation into its mechanism of action and efficacy against specific viral targets.
  • Cosmetic Formulations : Some research indicates that hydrazine derivatives can be incorporated into cosmetic formulations due to their ability to enhance skin penetration and stability of active ingredients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrimidin-2(1H)-one core but differ in substituents, influencing their physicochemical properties and applications:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Features Applications References
5-Fluoro-4-hydrazinylpyrimidin-2(1H)-one 5-F, 4-NHNH₂ Not provided Hydrazine group enhances nucleophilicity Potential kinase inhibitors -
5-Chloropyrimidin-2(1H)-one hydrochloride 5-Cl, HCl 167.01 (C₄H₄Cl₂N₂O) Chlorine increases electrophilicity Pharmaceutical intermediates
5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one 5-Cl, 4-CF₃ 212.56 (C₅H₃ClF₃N₂O) Trifluoromethyl improves lipophilicity Agrochemical synthesis
2-Amino-6-fluoro-4(1H)-pyrimidinone 2-NH₂, 6-F 129.10 (C₄H₄FN₃O) Amino group enables hydrogen bonding Antimicrobial research
Compound 29 () Pyrrolo[2,3-d]pyrimidine core Not provided Fluorinated indole moiety Kinase-targeted drug lead

Physicochemical Properties

  • Stability : The hydrochloride salt form of 5-Chloropyrimidin-2(1H)-one () enhances stability under acidic conditions, whereas hydrazine-containing compounds may require inert storage to prevent oxidation .

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